(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride
Brand Name: Vulcanchem
CAS No.: 1309598-68-2
VCID: VC0152400
InChI: InChI=1S/C8H9F2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
SMILES: CC(C1=C(C=CC=C1F)F)N.Cl
Molecular Formula: C8H10ClF2N
Molecular Weight: 193.622

(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride

CAS No.: 1309598-68-2

Cat. No.: VC0152400

Molecular Formula: C8H10ClF2N

Molecular Weight: 193.622

* For research use only. Not for human or veterinary use.

(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride - 1309598-68-2

Specification

CAS No. 1309598-68-2
Molecular Formula C8H10ClF2N
Molecular Weight 193.622
IUPAC Name (1S)-1-(2,6-difluorophenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C8H9F2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Standard InChI Key PEZUBPXSPPADIL-JEDNCBNOSA-N
SMILES CC(C1=C(C=CC=C1F)F)N.Cl

Introduction

Chemical Identity and Structure

Basic Information

(S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride is identified by several key parameters that define its chemical identity. The table below summarizes the essential identifiers for this compound:

ParameterInformation
CAS Numbers1309598-68-2, 1217473-52-3
Molecular FormulaC₈H₁₀ClF₂N
Molecular Weight193.62 g/mol
IUPAC Name(1S)-1-(2,6-difluorophenyl)ethanamine;hydrochloride
InChIInChI=1S/C8H9F2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
InChIKeyPEZUBPXSPPADIL-JEDNCBNOSA-N
SMILESCC@@HN.Cl

The compound is known by various synonyms including (S)-1-(2,6-Difluorophenyl)ethylamine hydrochloride, Benzenemethanamine, 2,6-difluoro-alpha-methyl-, hydrochloride (1:1), (alphaS)-, and (1S)-1-(2,6-difluorophenyl)ethan-1-amine hydrochloride .

Structural Characteristics

The molecular structure of (S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride features several distinctive elements:

  • A 2,6-difluorophenyl group, which contains two fluorine atoms at positions 2 and 6 of the benzene ring

  • A chiral carbon atom adjacent to the amine group, with an (S) configuration that determines its stereochemical properties

  • An amine group (-NH₂) attached to the chiral carbon

  • A methyl group (-CH₃) also connected to the chiral carbon

  • A hydrochloride salt form, which enhances the compound's stability and solubility in aqueous media

This specific structural arrangement contributes to the compound's unique chemical behavior and potential biological activities.

Physical and Chemical Properties

The physical and chemical properties of (S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride influence its behavior in various applications:

  • Physical State: White powder

  • Solubility: Enhanced in aqueous solutions due to its salt form

  • Stability: Stable under normal conditions, but requires protection from moisture and light

  • Stereochemistry: Exhibits optical activity due to its (S) configuration at the chiral center

Synthesis and Reactions

Synthetic Pathways

The synthesis of (S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride typically involves stereoselective methods to ensure the correct configuration at the chiral center. While the search results don't provide specific synthetic routes, general approaches for similar chiral amines often include:

  • Asymmetric reduction of corresponding ketimines

  • Resolution of racemic mixtures

  • Stereoselective reactions using chiral catalysts or auxiliaries

  • Enantioselective synthesis from appropriate precursors

The final step usually involves conversion to the hydrochloride salt form by treating the free base with hydrochloric acid.

Chemical Reactivity

As a primary amine, (S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride participates in various chemical reactions typical of this functional group:

  • Nucleophilic substitution reactions: The amine group acts as a nucleophile in reactions with electrophiles

  • Acid-base reactions: The compound can undergo protonation/deprotonation depending on pH

  • Condensation reactions: Formation of imines, amides, and other nitrogen-containing derivatives

  • Salt formation: Interaction with acids to form different salt forms

These reaction pathways make the compound versatile in organic synthesis and medicinal chemistry applications.

Applications in Research and Development

Role in Medicinal Chemistry

(S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride holds significant value in medicinal chemistry for several reasons:

  • Chiral building block: Its defined stereochemistry makes it useful for developing stereochemically active drugs

  • Pharmacophore component: The fluorinated aromatic ring can contribute to specific binding interactions with biological targets

  • Intermediate in drug synthesis: Used in the preparation of more complex pharmaceutical compounds

  • Structure-activity relationship studies: Enables investigation of how structural modifications affect biological activity

The compound's stereospecific nature is particularly important since different enantiomers of a compound can exhibit dramatically different biological effects.

Use in Organic Synthesis

In organic synthesis, (S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride serves as:

  • A versatile intermediate for constructing more complex molecular architectures

  • A chiral auxiliary for stereoselective transformations

  • A starting material for the synthesis of fluorinated compounds with potential biological activities

  • A precursor for various nitrogen-containing heterocycles

The presence of fluorine atoms in the structure enhances the compound's value, as fluorination is a common strategy in medicinal chemistry to modify the pharmacokinetic and pharmacodynamic properties of drug candidates.

Hazard ParameterInformation
GHS SymbolsGHS05, GHS07
Signal WordDanger
Hazard StatementsH302+H312+H332-H318
Precautionary StatementsP310-P260-P280
HS Code2921490090

These classifications indicate that the compound poses risks of acute toxicity through various routes and can cause serious eye damage .

ParameterSpecification
Purity≥95-98%
AppearanceWhite powder
Moisture ContentNot more than 1.0%
ImpurityNot more than 2.0%

These parameters ensure the reliability and reproducibility of research results when using the compound .

SupplierQuantityPrice (USD)
TRC2.5 mg$45
SynQuest Laboratories250 mg$95
SynQuest Laboratories1 g$325
AK Scientific1 g$406
Chemenu1 g$430
Various European suppliers1 g€243-257
Various European suppliers5 g€777-850
Various European suppliers10 g€1,428-1,587

These prices reflect the compound's specialization and importance in research applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator